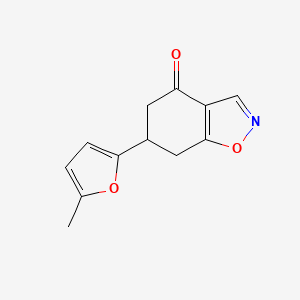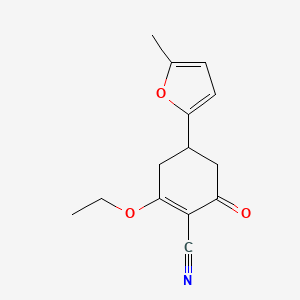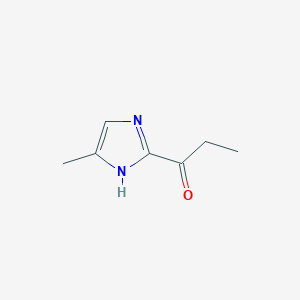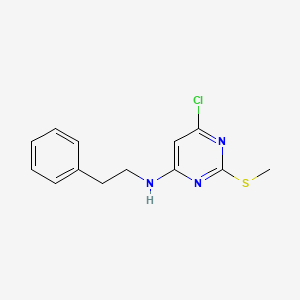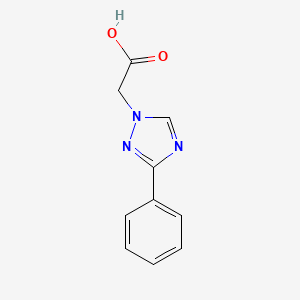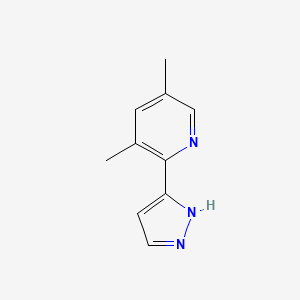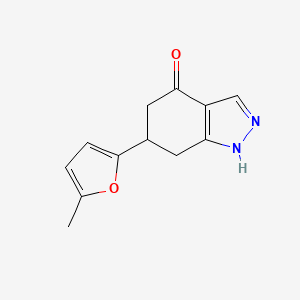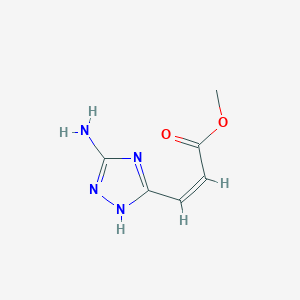![molecular formula C15H13NO5 B1429701 3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid CAS No. 1415719-71-9](/img/structure/B1429701.png)
3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid
Overview
Description
Scientific Research Applications
Carboxylic Acids
- Scientific Field : Organic Synthesis, Nanotechnology, and Polymers .
- Application Summary : Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers . They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of nanoparticles and nanostructures .
- Methods of Application : Carboxylic acids can be natural and synthetic, extracted or synthesized, and are highly active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- Results or Outcomes : In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. In the area of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc .
Siderophores
- Scientific Field : Medicine, Agriculture, and Environmental Sciences .
- Application Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They have applications in medicine, agriculture, and environmental sciences .
- Methods of Application : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They play a role in regulating bioavailable iron levels .
- Results or Outcomes : The applications of siderophores include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
Organic Adsorption on Hydrophilic Hierarchical Structures
- Scientific Field : Materials Chemistry .
- Application Summary : Organic adsorbates on hierarchically structured surfaces have shown promise in the field of superhydrophobicity . This involves the preparation of micro/nanostructures and chemical modification .
- Methods of Application : The process generally involves fabricating bionic superhydrophobic surfaces on hydrophilic smooth materials .
- Results or Outcomes : The breakthroughs in this field are promising and interesting, especially in the wetting field .
Low-Valent Compounds with Heavy Group-14 Elements
- Scientific Field : Chemistry .
- Application Summary : Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry due to their unique electronic properties .
- Methods of Application : These low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes, and dimetallynes .
- Results or Outcomes : The unique electronic properties of these compounds have found applications in synthesis, catalysis, and biomedical fields .
Organic Adsorption on Hydrophilic Hierarchical Structures
- Scientific Field : Materials Chemistry .
- Application Summary : Organic adsorbates on hierarchically structured surfaces have shown promise in the field of superhydrophobicity . This involves the preparation of micro/nanostructures and chemical modification .
- Methods of Application : The process generally involves fabricating bionic superhydrophobic surfaces on hydrophilic smooth materials .
- Results or Outcomes : The breakthroughs in this field are promising and interesting, especially in the wetting field .
Low-Valent Compounds with Heavy Group-14 Elements
- Scientific Field : Chemistry .
- Application Summary : Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry due to their unique electronic properties .
- Methods of Application : These low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes, and dimetallynes .
- Results or Outcomes : The unique electronic properties of these compounds have found applications in synthesis, catalysis, and biomedical fields .
properties
IUPAC Name |
3-(4-ethoxycarbonylpyridin-2-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-2-20-15(19)11-6-7-16-13(9-11)21-12-5-3-4-10(8-12)14(17)18/h3-9H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUNXFVBFNUBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



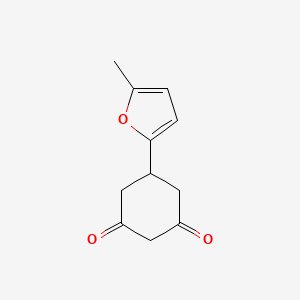
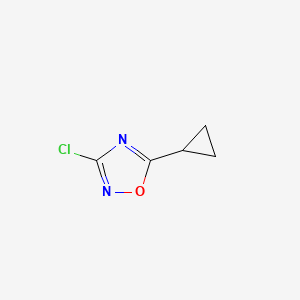
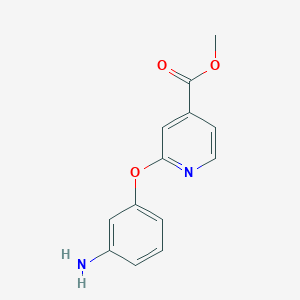
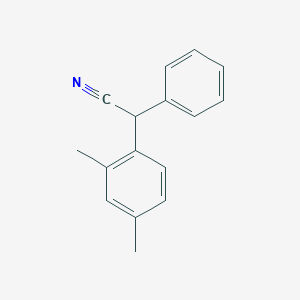
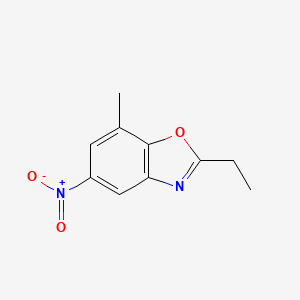
![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)
